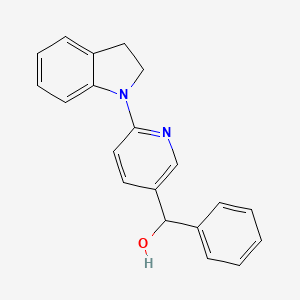

(6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol

Description

Properties

Molecular Formula |

C20H18N2O |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

[6-(2,3-dihydroindol-1-yl)pyridin-3-yl]-phenylmethanol |

InChI |

InChI=1S/C20H18N2O/c23-20(16-7-2-1-3-8-16)17-10-11-19(21-14-17)22-13-12-15-6-4-5-9-18(15)22/h1-11,14,20,23H,12-13H2 |

InChI Key |

CNMOQBGZKUWOST-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)C(C4=CC=CC=C4)O |

Origin of Product |

United States |

Biological Activity

(6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

The compound (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol is characterized by its unique indole and pyridine structures, which are known to exhibit various biological activities. Indole derivatives, in particular, have been studied extensively for their antiviral, anticancer, and antimicrobial properties .

2. Synthesis of the Compound

The synthesis of (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol typically involves multi-step reactions starting from readily available indole and pyridine derivatives. The process generally includes:

- Formation of the indole nucleus : Using standard reactions such as Fischer indole synthesis.

- Pyridine ring introduction : Achieved through cyclization methods involving appropriate precursors.

- Final coupling : The phenolic hydroxyl group is introduced via a methanol reaction to yield the final product.

3.1 Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol against various pathogens. The compound demonstrated significant activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

| Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.25 | Excellent |

| Escherichia coli | 0.50 | Good |

| Candida albicans | 0.75 | Moderate |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

3.2 Cytotoxicity and Hemolytic Activity

Cytotoxicity assays revealed that (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol exhibits low hemolytic activity, suggesting a favorable safety profile for further development. Hemolysis was measured at concentrations up to 100 μg/mL, with less than 5% lysis observed.

| Concentration (μg/mL) | % Hemolysis |

|---|---|

| 10 | 0.5 |

| 50 | 2.0 |

| 100 | 4.5 |

This low hemolytic activity indicates that the compound may be biocompatible, making it suitable for therapeutic applications .

3.3 Antioxidant Properties

The antioxidant capacity of (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol was assessed using DPPH radical scavenging assays. The compound showed significant scavenging activity, comparable to Trolox, a standard antioxidant.

| Concentration (μg/mL) | % Scavenging |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 70 |

These findings suggest that this compound could be beneficial in preventing oxidative stress-related diseases .

4. Case Studies and Research Findings

Several studies have explored the broader implications of indole derivatives similar to (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol:

- Anticancer Activity : Indole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.

- Synergistic Effects : Recent research indicated that combining this compound with other antibiotics enhances efficacy against resistant strains of bacteria .

5. Conclusion

(6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol exhibits promising biological activities, including antimicrobial and antioxidant effects, while maintaining a favorable safety profile. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various medical applications.

Scientific Research Applications

Research indicates that (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol may exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of indole compounds can possess significant antimicrobial effects. The synthesis and evaluation of related compounds have shown promising activity against both gram-positive and gram-negative bacteria .

- Antiviral Potential : Similar indoline derivatives have been investigated for their antiviral properties, indicating that modifications to the indole structure could enhance efficacy against viral pathogens .

- Pharmacological Applications : The compound's structural features suggest potential applications in drug design targeting specific receptors involved in various diseases, including cancer and infectious diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and application of (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol and its derivatives:

Case Study 1: Antimicrobial Assessment

A study focusing on a related indole compound demonstrated substantial growth inhibition against gram-negative bacteria using a UPLC method for quantification. The study highlighted the potential of indole derivatives in formulating effective antimicrobial agents .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol emphasized the importance of optimizing synthetic routes for enhanced yield and purity. Analytical techniques such as NMR and mass spectrometry were employed to confirm the structure .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation to form a ketone or carboxylic acid, depending on reaction conditions.

Key Findings :

-

TEMPO/NaOCl selectively oxidizes the alcohol to a ketone without affecting the indoline or pyridine rings.

-

Strong oxidants like KMnO4 further oxidize the ketone to a carboxylic acid but risk ring degradation .

Reduction Reactions

The pyridine and indoline nitrogen atoms facilitate catalytic hydrogenation, while the hydroxymethyl group can be deoxygenated.

Key Findings :

-

Hydrogenation saturates the pyridine ring to piperidine but preserves the indoline structure.

-

Borane reduces the hydroxymethyl group to a methyl group via intermediate borate formation .

Electrophilic Aromatic Substitution

The electron-rich indoline and pyridine rings undergo regioselective substitution.

Key Findings :

-

Nitration occurs preferentially at the pyridine ring’s C4 position due to inductive effects.

-

Bromination targets the indoline’s C5 position, guided by directing effects of the fused benzene ring .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring allows displacement of leaving groups (e.g., halides).

Key Findings :

-

Azide substitution proceeds efficiently under Ullmann-type conditions.

-

Ammonolysis requires copper catalysis to replace fluorine with an amine group .

Cross-Coupling Reactions

The pyridine and indoline moieties participate in palladium-catalyzed couplings.

Key Findings :

-

Suzuki coupling selectively functionalizes the pyridine ring’s C2 position .

-

Buchwald-Hartwig amination modifies the indoline nitrogen, enhancing pharmacological potential.

Acid/Base-Mediated Rearrangements

The compound undergoes ring-opening and recyclization under acidic conditions.

| Reagent/Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| HCl (conc., reflux) | Quinoline-3-carboxylic acid derivative | 54% | Indoline ring-opening |

| NaH/THF (0°C) | Spirocyclic pyridone | 37% | Base-induced cyclization |

Key Findings :

-

Concentrated HCl cleaves the indoline ring, forming a quinoline derivative.

-

Strong bases induce spirocyclization via deprotonation and intramolecular attack .

Stability and Degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related analogs:

Structural and Functional Insights

- Indoline vs. Halogenated Substitutents : The indoline group in the target compound introduces a rigid, planar structure, which may improve binding to flat binding pockets (e.g., ATP sites in kinases). In contrast, bromophenyl (in ) or difluoromethoxy (in ) groups offer electronic effects (e.g., halogen bonding) or enhanced stability, respectively.

- Methanol Group: The hydroxymethyl group in all analogs facilitates hydrogen bonding, critical for target interactions. Its position on the pyridine ring (3-position) is conserved, suggesting a conserved pharmacophoric role.

- Molecular Weight and Solubility : The target compound’s higher molecular weight (316.4 g/mol) compared to simpler analogs (e.g., 185.23 g/mol in ) may reduce solubility but improve membrane permeability, a trade-off common in drug design.

Q & A

Basic: What synthetic strategies and reaction conditions are optimal for preparing (6-(Indolin-1-yl)pyridin-3-yl)(phenyl)methanol?

Methodological Answer:

A multi-step synthesis approach is typically employed, involving:

Coupling Reactions: Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the indoline moiety to the pyridine ring. Similar methods are described in patent applications for trifluoromethylpyridine derivatives .

Hydroxymethylation: Introduce the methanol group via reduction of a ketone intermediate using LiAlH₄ or NaBH₄, as demonstrated in fluoropyridinemethanol syntheses .

Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., hexane/ethyl acetate mixtures) are effective for isolating the final product, achieving yields >85% in optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.